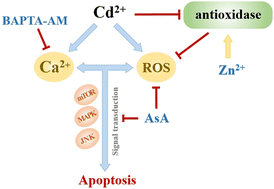Study on inhibitory effects of AsA, ZnCl2, and BAPTA-AM on Cd2+-induced cell oxidative stress and cytotoxicity by scanning electrochemical microscopy (SECM) technology
Sensors & Diagnostics Pub Date: 2023-11-20 DOI: 10.1039/D3SD00216K
Abstract
Cadmium (Cd) can cause cell oxidative stress and cytotoxicity. Few studies have focused on inhibitory effects on Cd2+-induced oxidative stress and related cytotoxicity. Scanning electrochemical microscopy (SECM) is a highly sensitive and non-invasive electrochemical analytical method. However, no information exists on inhibitory effects on Cd2+-induced cell oxidative stress using SECM technology. Herein, we studied the effects of ascorbic acid (AsA), zinc chloride (ZnCl2), and calcium chelator 1,2-bis (2-aminophenoxy) ethane-N,N,N′,N′-tetraacetic acid tetraethoxy methyl ester (BAPTA-AM) on cell oxidative stress with SECM. Subsequently, we studied the inhibitory effects of AsA, ZnCl2, and BAPTA-AM on Cd2+-induced cell oxidative stress. Consequently, 50 μmol L−1 AsA, 5 μmol L−1 ZnCl2, and 5 μmol L−1 BAPTA-AM did not produce reactive oxygen species (ROS) and had little effect on cell viability. However, they could significantly reduce Cd2+-induced excessive ROS and alleviate apoptosis (P < 0.01). Additionally, AsA had the strongest inhibitory effects on Cd2+-induced oxidative stress, followed by BAPTA-AM and ZnCl2. The inhibitory effects of AsA, ZnCl2, and BAPTA-AM on Cd2+-induced cytotoxicity might result from directly scavenging ROS and inhibiting oxidative stress-mediated signal transduction, enhancing antioxidant activities and maintaining cell membrane stabilities, and chelating excess calcium2+ (Ca2+) to hinder its subsequent signal transduction, respectively. Scavenging excessive ROS and inhibiting cellular oxidative stress-mediated signal transduction might be the most effective way to alleviate Cd2+-induced cytotoxicity. Our study provides empirical evidence on the inhibitory effects of AsA, ZnCl2, and BAPTA-AM as specialized inhibitors against Cd2+-induced cellular oxidative stress and cytotoxicity, providing precious ideas for detoxifying toxic environmental metal pollutants.


Recommended Literature
- [1] Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives†
- [2] Covalent organic frameworks: emerging high-performance platforms for efficient photocatalytic applications
- [3] Hematopoietic stem and progenitor cells in adhesive microcavities†
- [4] Back cover
- [5] Extractant mediated nano-aggregate formation in Triton X-114 aided cloud formation: structural insights from TEM and SANS studies†‡
- [6] A metabolomics approach for predicting the response to neoadjuvant chemotherapy in cervical cancer patients
- [7] Uncovering the anti-proliferation mechanism and bioactive compounds in red kidney bean coat against B16-F10 melanoma cells by metabolomics and network pharmacology analysis†
- [8] Interpenetrated biosurfactant-silk fibroin networks – a SANS study†
- [9] Ni0.33Mn0.33Co0.33Fe2O4 nanoparticles anchored on oxidized carbon nanotubes as advanced anode materials in Li-ion batteries†
- [10] On the reciprocal relationship between σ-hole bonding and (anti)aromaticity gain in ketocyclopolyenes†

Journal Name:Sensors & Diagnostics
Research Products
-
CAS no.: 156779-05-4
-
CAS no.: 153466-65-0









